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molecular formula C9H14N2 B1306024 2-(Piperidinomethyl)acrylonitrile CAS No. 27315-95-3

2-(Piperidinomethyl)acrylonitrile

Cat. No. B1306024
M. Wt: 150.22 g/mol
InChI Key: OPVQYFLTGBIQKG-UHFFFAOYSA-N
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Patent
US04074051

Procedure details

Formaldehyde (75 ml of 40% solution) was added to a stirred solution of cyanacetic acid (43g) and piperidine (85g) in water at 15° C. The solution was stirred for 1 hour at room temperature and then boiled under reflux for 2 hours. On cooling the reaction mixture separated into two layers, the top layer was separated and distilled to give a colourless oil, boiling point 117°-118° C 0.5mm.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[C:3]([CH2:5][C:6](O)=O)#[N:4].[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>O>[N:9]1([CH2:1][C:5](=[CH2:6])[C:3]#[N:4])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
separated into two layers
CUSTOM
Type
CUSTOM
Details
the top layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give a colourless oil, boiling point 117°-118° C 0.5mm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(CCCCC1)CC(C#N)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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